Cas no 2227832-26-8 (4-amino-1-ethyl-5-(4-methyl-1H-imidazol-2-yl)pyrrolidin-2-one)

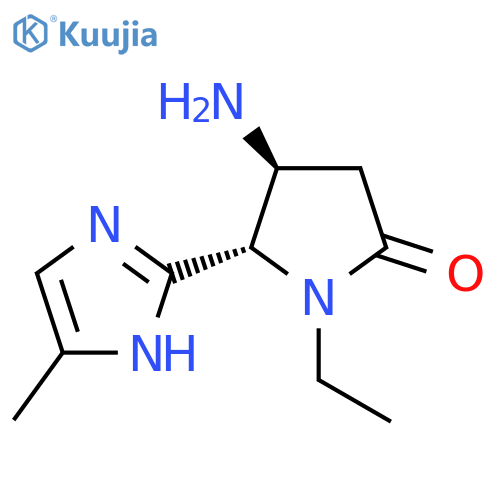

2227832-26-8 structure

商品名:4-amino-1-ethyl-5-(4-methyl-1H-imidazol-2-yl)pyrrolidin-2-one

4-amino-1-ethyl-5-(4-methyl-1H-imidazol-2-yl)pyrrolidin-2-one 化学的及び物理的性質

名前と識別子

-

- 2227832-26-8

- EN300-1635799

- 4-amino-1-ethyl-5-(4-methyl-1H-imidazol-2-yl)pyrrolidin-2-one

-

- インチ: 1S/C10H16N4O/c1-3-14-8(15)4-7(11)9(14)10-12-5-6(2)13-10/h5,7,9H,3-4,11H2,1-2H3,(H,12,13)/t7-,9-/m0/s1

- InChIKey: BZWYCVGWZAZYOL-CBAPKCEASA-N

- ほほえんだ: O=C1C[C@@H]([C@@H](C2=NC=C(C)N2)N1CC)N

計算された属性

- せいみつぶんしりょう: 208.13241115g/mol

- どういたいしつりょう: 208.13241115g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 258

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1

- トポロジー分子極性表面積: 75Ų

4-amino-1-ethyl-5-(4-methyl-1H-imidazol-2-yl)pyrrolidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1635799-0.05g |

4-amino-1-ethyl-5-(4-methyl-1H-imidazol-2-yl)pyrrolidin-2-one |

2227832-26-8 | 0.05g |

$1261.0 | 2023-07-10 | ||

| Enamine | EN300-1635799-1.0g |

4-amino-1-ethyl-5-(4-methyl-1H-imidazol-2-yl)pyrrolidin-2-one |

2227832-26-8 | 1.0g |

$1500.0 | 2023-07-10 | ||

| Enamine | EN300-1635799-5.0g |

4-amino-1-ethyl-5-(4-methyl-1H-imidazol-2-yl)pyrrolidin-2-one |

2227832-26-8 | 5.0g |

$4349.0 | 2023-07-10 | ||

| Enamine | EN300-1635799-10.0g |

4-amino-1-ethyl-5-(4-methyl-1H-imidazol-2-yl)pyrrolidin-2-one |

2227832-26-8 | 10.0g |

$6450.0 | 2023-07-10 | ||

| Enamine | EN300-1635799-10000mg |

4-amino-1-ethyl-5-(4-methyl-1H-imidazol-2-yl)pyrrolidin-2-one |

2227832-26-8 | 10000mg |

$6450.0 | 2023-09-22 | ||

| Enamine | EN300-1635799-0.25g |

4-amino-1-ethyl-5-(4-methyl-1H-imidazol-2-yl)pyrrolidin-2-one |

2227832-26-8 | 0.25g |

$1381.0 | 2023-07-10 | ||

| Enamine | EN300-1635799-500mg |

4-amino-1-ethyl-5-(4-methyl-1H-imidazol-2-yl)pyrrolidin-2-one |

2227832-26-8 | 500mg |

$1440.0 | 2023-09-22 | ||

| Enamine | EN300-1635799-250mg |

4-amino-1-ethyl-5-(4-methyl-1H-imidazol-2-yl)pyrrolidin-2-one |

2227832-26-8 | 250mg |

$1381.0 | 2023-09-22 | ||

| Enamine | EN300-1635799-2500mg |

4-amino-1-ethyl-5-(4-methyl-1H-imidazol-2-yl)pyrrolidin-2-one |

2227832-26-8 | 2500mg |

$2940.0 | 2023-09-22 | ||

| Enamine | EN300-1635799-0.5g |

4-amino-1-ethyl-5-(4-methyl-1H-imidazol-2-yl)pyrrolidin-2-one |

2227832-26-8 | 0.5g |

$1440.0 | 2023-07-10 |

4-amino-1-ethyl-5-(4-methyl-1H-imidazol-2-yl)pyrrolidin-2-one 関連文献

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

2227832-26-8 (4-amino-1-ethyl-5-(4-methyl-1H-imidazol-2-yl)pyrrolidin-2-one) 関連製品

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 124-83-4((1R,3S)-Camphoric Acid)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 152840-81-8(Valine-1-13C (9CI))

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量